molecular formula C12H12O2 B1593925 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 320574-74-1

6-(Allyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1593925
CAS No.: 320574-74-1
M. Wt: 188.22 g/mol
InChI Key: QWRWXXQGESYKNJ-UHFFFAOYSA-N
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Description

6-(Allyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features an allyloxy group attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one typically involves the Claisen rearrangement, a pericyclic reaction that rearranges allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. The reaction conditions often require heating the starting materials to temperatures around 150°C or higher to facilitate the rearrangement .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen rearrangement process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one largely depends on its chemical reactivity. The allyloxy group can undergo various transformations, influencing the compound’s interaction with biological targets or other chemical entities. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Allyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone core, which imparts distinct chemical properties compared to other allyloxy compounds

Properties

IUPAC Name

6-prop-2-enoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRWXXQGESYKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348392
Record name 6-allyloxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320574-74-1
Record name 6-allyloxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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